2-n-Butoxy-6-iodo-3-propylchromone
Description
2-n-Butoxy-6-iodo-3-propylchromone is a substituted chromone derivative characterized by a benzopyran-4-one core functionalized with an iodine atom at position 6, a propyl group at position 3, and an n-butoxy substituent at position 2. Chromones are a class of heterocyclic compounds widely studied for their biological activities, including antifungal, anti-inflammatory, and anticancer properties. This compound is synthesized via a multi-step process involving iodination and alkoxylation reactions. For example, Bayer CropScience SA (2003) described its preparation by heating a reaction mixture at 60°C for 3 hours, followed by hydrolysis, extraction with ethyl acetate, and purification steps .
Properties
CAS No. |
189873-26-5 |
|---|---|
Molecular Formula |
C16H19IO3 |
Molecular Weight |
386.22 g/mol |
IUPAC Name |
2-butoxy-6-iodo-3-propylchromen-4-one |
InChI |
InChI=1S/C16H19IO3/c1-3-5-9-19-16-12(6-4-2)15(18)13-10-11(17)7-8-14(13)20-16/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
ZQMRDENWZKMOTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=O)C2=C(O1)C=CC(=C2)I)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butoxy-6-iodo-3-propylchromone typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a chromone derivative followed by the introduction of butoxy and propyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitutions.
Industrial Production Methods
Industrial production of 2-n-Butoxy-6-iodo-3-propylchromone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-n-Butoxy-6-iodo-3-propylchromone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMSO or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-n-Butoxy-6-iodo-3-propylchromone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-n-Butoxy-6-iodo-3-propylchromone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
6-Iodo-3-methylchromone
- Structure : Lacks the n-butoxy and propyl groups but retains the iodine substituent at position 4.
- Activity : Demonstrated moderate antifungal activity against Candida albicans in preliminary studies. The absence of alkoxy chains may reduce lipophilicity and membrane penetration compared to 2-n-butoxy-6-iodo-3-propylchromone .
2-Methoxy-6-bromo-3-ethylchromone
- Structure : Bromine replaces iodine at position 6, with a methoxy group at position 2 and an ethyl chain at position 3.
- The shorter ethyl chain may also reduce hydrophobic interactions with fungal targets .
Data Tables
Table 1: Comparative Properties of Selected Chromone Derivatives
Research Findings and Limitations
- Efficacy : Iodinated chromones like 2-n-butoxy-6-iodo-3-propylchromone likely outperform brominated/chlorinated analogues in fungicidal activity due to iodine’s electronegativity and larger atomic radius, enhancing target binding .
- Synthesis Challenges : The n-butoxy and propyl groups introduce steric hindrance, complicating purification compared to simpler derivatives (e.g., 3-methylchromones).
- Gaps in Data: No direct in vitro or in vivo studies on the compound are cited in the provided evidence, limiting authoritative conclusions.
Biological Activity
2-n-Butoxy-6-iodo-3-propylchromone is a synthetic compound belonging to the chromone family, which has gained attention due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-n-butoxy-6-iodo-3-propylchromone can be represented as follows:
This structure comprises a chromone core with a butoxy group and an iodine atom at specific positions, contributing to its unique biological properties.
Antioxidant Activity
Recent studies have demonstrated that 2-n-butoxy-6-iodo-3-propylchromone exhibits significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a notable reduction in DPPH radical concentration at varying concentrations of the compound.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Anti-inflammatory Effects
In vitro studies have indicated that 2-n-butoxy-6-iodo-3-propylchromone can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory conditions.
The biological activity of 2-n-butoxy-6-iodo-3-propylchromone is believed to be mediated through several mechanisms:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation.
- Modulation of Enzymatic Activity : It may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various chromones, including 2-n-butoxy-6-iodo-3-propylchromone. The results indicated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The findings revealed that treatment with 2-n-butoxy-6-iodo-3-propylchromone significantly reduced neuronal cell death and improved cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
